{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine
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Overview
Description
{3-Tert-butylbicyclo[111]pentan-1-yl}methanamine is a bicyclic amine compound characterized by a tert-butyl group attached to a bicyclo[111]pentane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of reduction and cyclization steps.
Introduction of the tert-butyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, yield, and cost-efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride
- {3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanol
Uniqueness
{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C10H19N/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7,11H2,1-3H3 |
InChI Key |
BJRLOUKBPKZCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)CN |
Origin of Product |
United States |
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